molecular formula C20H24N2O4 B4028266 N,N'-bis(2-methoxyphenyl)hexanediamide

N,N'-bis(2-methoxyphenyl)hexanediamide

Cat. No.: B4028266
M. Wt: 356.4 g/mol
InChI Key: VJAXNDDZONAVSQ-UHFFFAOYSA-N
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Description

N,N’-bis(2-methoxyphenyl)hexanediamide: is an organic compound characterized by the presence of two methoxyphenyl groups attached to a hexanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with hexanediamine and 2-methoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is cooled to 0°C to control the exothermic nature of the reaction.

    Procedure: Hexanediamine is dissolved in the solvent, and 2-methoxybenzoyl chloride is added dropwise. The mixture is stirred for several hours, gradually warming to room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-bis(2-methoxyphenyl)hexanediamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Biomaterials: Used in the development of polymeric materials for biomedical applications.

Industry:

    Materials Science: Utilized in the production of high-performance polymers and resins.

    Coatings: Employed in the formulation of specialty coatings with enhanced durability and chemical resistance.

Mechanism of Action

The mechanism by which N,N’-bis(2-methoxyphenyl)hexanediamide exerts its effects is largely dependent on its ability to form stable complexes with metal ions and its interaction with biological macromolecules. The methoxy groups can participate in hydrogen bonding, while the amide linkages provide sites for coordination with metal ions. These interactions can influence the compound’s reactivity and its potential as a catalyst or therapeutic agent.

Comparison with Similar Compounds

  • N,N’-bis(2-methylphenyl)hexanediamide
  • N,N’-bis(2-ethoxyphenyl)hexanediamide
  • N,N’-bis(2-chlorophenyl)hexanediamide

Comparison:

  • N,N’-bis(2-methoxyphenyl)hexanediamide is unique due to the presence of methoxy groups, which can enhance its solubility and reactivity compared to its methyl or ethoxy analogs.
  • The methoxy groups also provide additional sites for hydrogen bonding, potentially increasing the compound’s affinity for biological targets.
  • Compared to halogenated derivatives, the methoxy-substituted compound may exhibit different electronic properties, influencing its behavior in chemical reactions and its applications in catalysis and materials science.

Properties

IUPAC Name

N,N'-bis(2-methoxyphenyl)hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-25-17-11-5-3-9-15(17)21-19(23)13-7-8-14-20(24)22-16-10-4-6-12-18(16)26-2/h3-6,9-12H,7-8,13-14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAXNDDZONAVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCCCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197859
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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